

Application Notes and Protocols: BI-2865 Administration in Mouse Xenograft Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BI-2865

Cat. No.: B10862047

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Introduction

BI-2865 is a potent, non-covalent, pan-KRAS inhibitor that targets the inactive, GDP-bound state ("OFF" state) of the KRAS protein.[1][2][3] By binding to a variety of KRAS mutants as well as the wild-type protein, **BI-2865** blocks the interaction between KRAS and the guanine nucleotide exchange factor SOS1, thereby preventing the exchange of GDP for GTP and subsequent activation of downstream oncogenic signaling pathways.[4] This inhibitory action on the RAF-MEK-ERK (MAPK) signaling cascade leads to suppressed tumor cell proliferation. [1] Preclinical studies in various mouse xenograft models, including those with KRAS mutations and wild-type KRAS amplification, have demonstrated the anti-tumor activity of **BI-2865** and its closely related, optimized analog, BI-2493.[2][4][5][6][7]

These application notes provide a comprehensive overview of the administration of **BI-2865** in mouse xenograft models, including detailed protocols, quantitative data from preclinical studies, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data from preclinical studies involving **BI-2865** and its analog BI-2493 in mouse xenograft models.

Table 1: In Vivo Efficacy of BI-2865 in a Multidrug Resistance Xenograft Model

Cell Line	Mouse Strain	Administration Route	Dosing Regimen	Outcome	Reference
KBv200 (P-glycoprotein overexpressing)	BALB/c nude	Oral Gavage	30 mg/kg, every two days	In combination with paclitaxel, significantly suppressed tumor growth compared to either agent alone.	[8]

Table 2: In Vivo Efficacy of the BI-2865 Analog, BI-2493, in Xenograft Models

Xenograft Model	Cancer Type	KRAS Status	Mouse Strain	Administration Route	Dosing Regimen	Tumor Growth Inhibition (TGI)	Reference
DMS 53 (CDX)	Small Cell Lung Cancer	Wild-Type Amplified (CN = 9.5)	Nude	Oral Gavage	30 mg/kg, twice daily	Significant	[7]
DMS 53 (CDX)	Small Cell Lung Cancer	Wild-Type Amplified (CN = 9.5)	Nude	Oral Gavage	90 mg/kg, twice daily	Dose-dependent	[7]
MKN1 (CDX)	Gastric Cancer	Wild-Type Amplified (CN = 12.7)	Nude	Oral Gavage	90 mg/kg, twice daily	140% (tumor regression)	[7]
ES11082 (PDX)	Esophageal Cancer	Not Specified	Not Specified	Oral Gavage	30 mg/kg, twice daily	Significant	
GA6871 (PDX)	Gastric Cancer	Not Specified	Not Specified	Oral Gavage	Not Specified	Deep and long-lasting tumor regressions	[6]

Note: BI-2493 is a structurally related and optimized analog of **BI-2865** for in vivo studies. The data for BI-2493 is presented to illustrate the potential anti-tumor efficacy of this class of pan-KRAS inhibitors.

Experimental Protocols

Protocol 1: Preparation and Oral Administration of BI-2865

This protocol is based on a study investigating the reversal of multidrug resistance in a mouse xenograft model.[8]

Materials:

- **BI-2865** powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer
- Oral gavage needles (20-22 gauge, ball-tipped)
- Syringes (1 mL)
- Animal balance

Procedure:

- Vehicle Preparation:
 - Prepare the vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
 - In a sterile tube, add the required volume of DMSO.

- Add the PEG300 and vortex until fully mixed.
- Add the Tween-80 and vortex until the solution is clear.
- Finally, add the saline and vortex thoroughly.
- **BI-2865** Formulation:
 - Weigh the required amount of **BI-2865** powder to achieve the desired final concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 20g mouse receiving 0.2 mL).
 - Add the **BI-2865** powder to the prepared vehicle.
 - Vortex the mixture vigorously until the compound is fully dissolved or a homogenous suspension is formed. It is recommended to prepare this formulation fresh before each administration.
- Animal Dosing:
 - Weigh each mouse to determine the precise volume of the **BI-2865** formulation to be administered. The typical administration volume is 10 mL/kg.
 - Gently restrain the mouse.
 - Insert the oral gavage needle carefully into the esophagus.
 - Slowly administer the calculated volume of the **BI-2865** formulation.
 - Monitor the animal for any signs of distress after administration.
- Dosing Schedule:
 - In the referenced study, administration was performed once every two days.[8] The optimal dosing schedule may vary depending on the xenograft model and the specific experimental goals.

Protocol 2: General Procedure for Efficacy Studies in Subcutaneous Xenograft Models

This protocol is a generalized procedure based on common practices in preclinical xenograft studies.

Materials:

- Cancer cell line of interest (e.g., with specific KRAS mutation or amplification)
- Matrigel (or other appropriate extracellular matrix)
- Phosphate-buffered saline (PBS), sterile
- Trypsin-EDTA
- Hemocytometer or automated cell counter
- Immunocompromised mice (e.g., BALB/c nude, NOD/SCID)
- Calipers
- **BI-2865** or its analog (e.g., BI-2493)
- Appropriate vehicle for oral administration

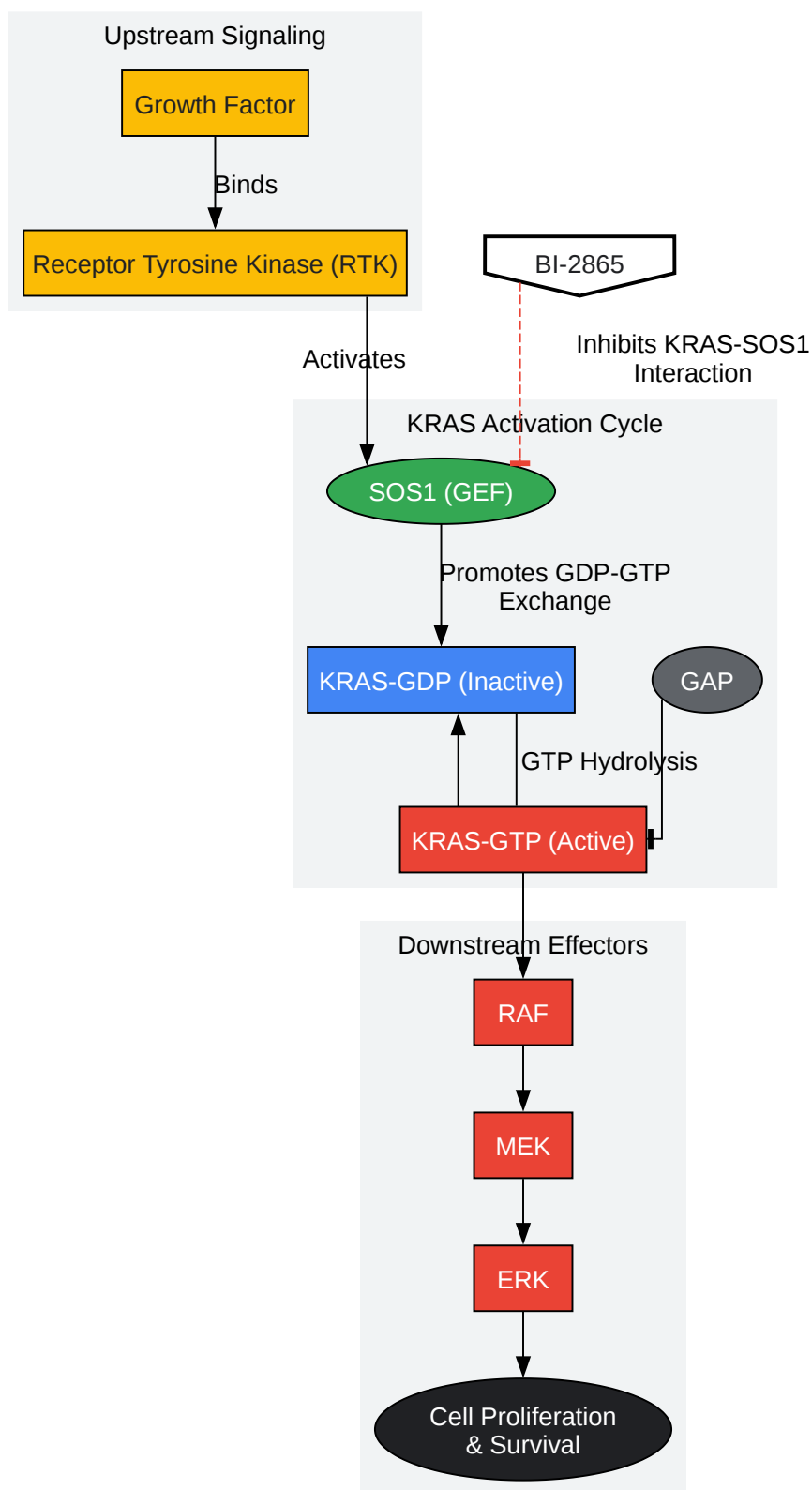
Procedure:

- Cell Culture and Implantation:
 - Culture the selected cancer cell line under standard conditions.
 - Harvest the cells using trypsin-EDTA and wash with sterile PBS.
 - Resuspend the cells in a mixture of PBS and Matrigel (typically at a 1:1 ratio) at the desired concentration (e.g., 3.5×10^6 cells in 100-200 μL).[\[8\]](#)
 - Subcutaneously inject the cell suspension into the flank of each mouse.
- Tumor Growth and Randomization:
 - Monitor the mice for tumor growth.

- Measure tumor dimensions with calipers 2-3 times per week.
- Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[5]
- Treatment Administration:
 - Prepare the **BI-2865** formulation or vehicle control as described in Protocol 1.
 - Administer the treatment (e.g., oral gavage) according to the planned dosing regimen (e.g., daily, twice daily, or every other day).
- Monitoring and Endpoints:
 - Continue to monitor tumor volume and body weight throughout the study.
 - The study endpoint may be a specific time point, a predetermined tumor volume, or signs of morbidity in the animals.
 - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

Visualizations

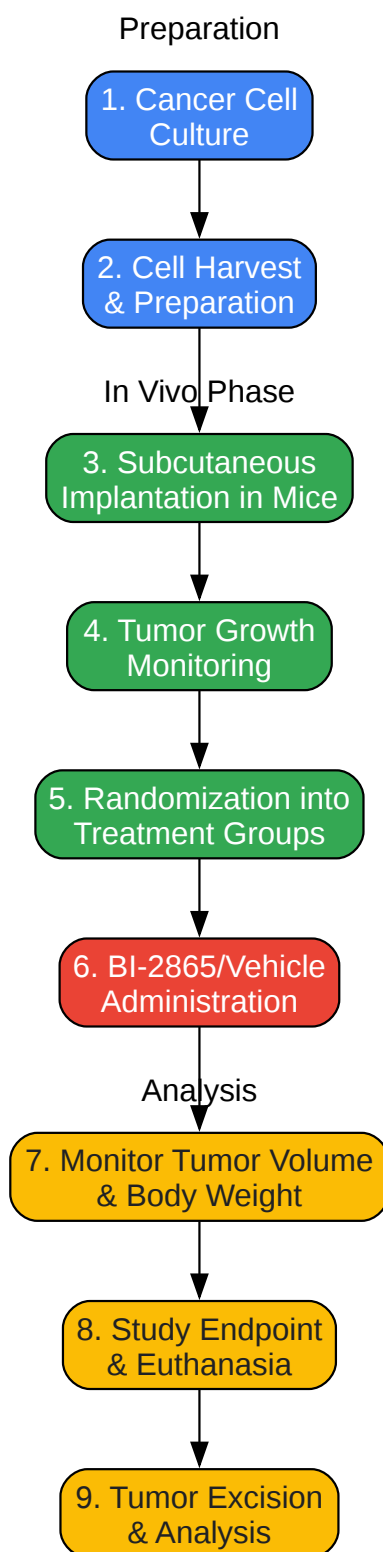
BI-2865 Mechanism of Action and KRAS Signaling Pathway



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Caption: Mechanism of **BI-2865** in the KRAS signaling pathway.

Experimental Workflow for a Xenograft Efficacy Study



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- To cite this document: BenchChem. [Application Notes and Protocols: BI-2865 Administration in Mouse Xenograft Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10862047#bi-2865-administration-route-in-mouse-xenograft-models]

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